molecular formula C26H44FeP2 B1473829 C26H44FeP2 CAS No. 84680-95-5

C26H44FeP2

Cat. No. B1473829
CAS RN: 84680-95-5
M. Wt: 474.4 g/mol
InChI Key: FPLSJBJGQLJLSV-UHFFFAOYSA-N
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Description

C26H44FeP2 is a synthetic molecule composed of a carbon backbone of 26 carbons, 44 hydrogens, one iron atom, and two phosphorus atoms. This molecule has been studied extensively in recent years due to its potential applications in various scientific research fields. C26H44FeP2 has been used in a variety of experiments, including those related to the study of organic and inorganic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Catalysis

Catalysis of C1 Chemistry

Metal-organic frameworks (MOFs) have emerged as promising catalysts or supports in transforming carbon monoxide (CO), carbon dioxide (CO2), and methane (CH4) into clean fuels and chemicals. MOFs facilitate the activation and transformation of these molecules, addressing challenges in fuel production and chemical synthesis for energy sustainability. The study by Cui et al. (2019) reviews advances in MOF-based heterogeneous catalysts, emphasizing their application in C1 chemistry transformations (Cui, Zhang, Hu, & Bu, 2019).

Advances in C1 Chemistry

Mesters (2016) highlights the significance of C1 molecules like methane, methanol, carbon monoxide, and carbon dioxide in the energy and chemicals supply chain. The review focuses on industrial and scientific developments in C1 chemistry, including methanol-to-olefins processes and methane coupling, facilitated by advancements in analytical tools and computational modeling (Mesters, 2016).

properties

InChI

InChI=1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLSJBJGQLJLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C[CH]1)C(C)(C)C.CC(C)(C)P(C1=CC=C[CH]1)C(C)(C)C.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C26H44FeP2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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